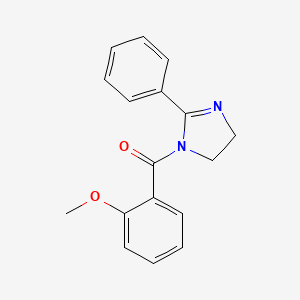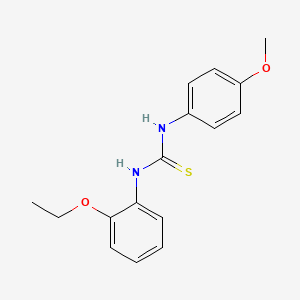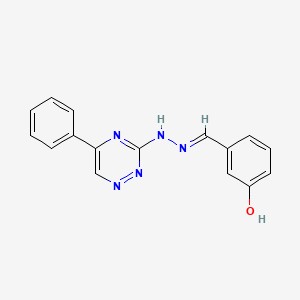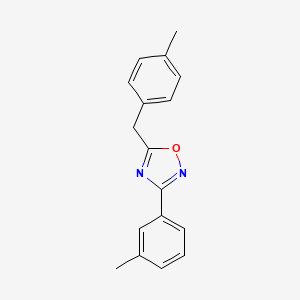
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological effects, including anti-apoptotic, anti-cancer, and neuroprotective properties. In
作用機序
The mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the regulation of calcium homeostasis and the inhibition of endoplasmic reticulum stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to interact with a number of proteins involved in these processes, including the inositol 1,4,5-trisphosphate receptor and the B-cell lymphoma 2 protein.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to regulate the expression of genes involved in apoptosis, inflammation, and calcium signaling.
実験室実験の利点と制限
One of the advantages of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it has been extensively studied and its synthesis method is well-established. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biological effects, making it a versatile tool for research studies. However, one of the limitations of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
将来の方向性
There are many potential future directions for research on 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to identify other proteins that it may interact with. Finally, there is a need for more research on the safety and toxicity of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, particularly in vivo.
合成法
The synthesis method of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxybenzoyl chloride and phenylhydrazine in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. This method has been optimized for high yield and purity and has been widely used in research studies.
科学的研究の応用
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage caused by oxidative stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in the brain and other tissues.
特性
IUPAC Name |
(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVBPSVWJJBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)